1-Benzyl-1-azaspiro[4.4]nonan-3-amine
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Overview
Description
1-Benzyl-1-azaspiro[44]nonan-3-amine is a chemical compound with the molecular formula C15H22N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within a spiro[44]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-azaspiro[4One common method involves the intramolecular 1,3-dipolar cycloaddition of nitrone intermediates, which can be prepared from the corresponding aldehydes and nitrones . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to facilitate cycloaddition.
Industrial Production Methods
Industrial production methods for 1-Benzyl-1-azaspiro[4.4]nonan-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-azaspiro[4.4]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
1-Benzyl-1-azaspiro[4.4]nonan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1-azaspiro[4.4]nonan-9-one
- 1-Methyl-1-azaspiro[4.4]nonan-3-amine
Uniqueness
1-Benzyl-1-azaspiro[4.4]nonan-3-amine is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-1-azaspiro[4.4]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-14-10-15(8-4-5-9-15)17(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQKEKVEZJMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CN2CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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